5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. It is synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization . This process results in a compound with potential biological activity.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (21167) and other physical properties could influence its bioavailability and pharmacokinetics.
Result of Action
Some similar compounds have shown certain anti-tobacco mosaic virus activity , suggesting potential antiviral effects.
Biological Activity
Overview of 1,2,3-Triazole Derivatives
1,2,3-Triazoles are five-membered heterocyclic compounds known for their significant biological activities. These derivatives exhibit a wide range of pharmacological effects, including antitumor , antimicrobial , and anti-inflammatory properties. The incorporation of various substituents on the triazole ring can enhance these activities and allow for targeted therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide have shown significant activity against various cancer cell lines. A notable study demonstrated that triazole derivatives exhibited cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 1.1 to 4.24 μM .
Antimicrobial Activity
The antimicrobial properties of triazole compounds have also been extensively researched. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicate that certain triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that triazole derivatives act as inhibitors of various enzymes involved in cancer progression and microbial resistance. Notably, some compounds have been identified as noncompetitive inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly alter their pharmacological profiles. For example:
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
C-4 | Aromatic groups | Enhanced anticancer activity |
C-5 | Halogen atoms | Increased antimicrobial potency |
N-Position | Alkyl chains | Improved solubility and bioavailability |
Case Study 1: Antitumor Activity
In a study published in Pharmaceutical Research, a series of triazole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The lead compound demonstrated an IC50 value of 2.6 μM against HCT-116 cells, outperforming standard treatments like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting the potential for developing new antibiotics from this class .
Properties
IUPAC Name |
5-(4-chloroanilino)-N-[(2-ethoxyphenyl)methyl]triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-2-26-15-6-4-3-5-12(15)11-20-18(25)16-17(23-24-22-16)21-14-9-7-13(19)8-10-14/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBAHHVKOWUQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.